1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclopropane
Description
1-(Bromomethyl)-1-[(prop-2-en-1-yloxy)methyl]cyclopropane is a brominated cyclopropane derivative featuring a bromomethyl group and a propenyloxymethyl substituent on the cyclopropane ring. Its molecular formula is C₈H₁₁BrO, with a bicyclic structure that introduces significant ring strain, a hallmark of cyclopropane derivatives. The compound’s synthesis typically involves cyclopropanation reactions, such as the use of diazomethane with 3-bromo-2-methylpropene . Cyclopropane derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their unique reactivity and stereoelectronic properties. For instance, structurally related compounds like 2-[1-(mercaptomethyl)cyclopropyl]acetic acid are precursors to Montelukast, a leukotriene receptor antagonist used in asthma treatment .
Properties
Molecular Formula |
C8H13BrO |
|---|---|
Molecular Weight |
205.09 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(prop-2-enoxymethyl)cyclopropane |
InChI |
InChI=1S/C8H13BrO/c1-2-5-10-7-8(6-9)3-4-8/h2H,1,3-7H2 |
InChI Key |
YXWISESFZJZWNU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1(CC1)CBr |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route and Reaction Conditions
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Cyclopropanation of allyl ether precursor | Diazo compounds or Simmons-Smith reagents, Zn-Cu, CH₂I₂, inert atmosphere | Forms cyclopropane ring with prop-2-en-1-yloxy substituent |
| 2 | Bromination of methyl group on cyclopropane | Bromine (Br₂), triphenylphosphite or triphenylphosphine, polar aprotic solvent (DMF, DMSO), temperature < 15 °C, often cooled to < 0 °C | Use of triarylphosphites enhances solubility and reaction control, limits ring opening |
| 3 | Work-up and purification | Distillation under reduced pressure, temperature control to avoid decomposition | Achieves high purity (>97%) and yield (~77–80%) |
Industrial Production Methodology
A patented industrial method involves the following key features:
- Use of triarylphosphite (e.g., triphenylphosphite) instead of triphenylphosphine for bromination, which increases reagent solubility in polar aprotic solvents and allows higher reaction concentrations
- Bromine addition at temperatures below 15 °C, followed by cooling below 0 °C before adding cyclopropylmethanol derivative
- Reaction conducted in solvents such as DMF, DMSO, or sulfolane to stabilize intermediates and minimize side reactions
- Gradual warming to ambient temperature post-reaction to facilitate product isolation
- Distillation under reduced pressure to obtain high-purity product with minimal impurities such as bromoalkenes
This method yields product with purity greater than 97% and yields ranging from 70% to over 80%, making it suitable for pharmaceutical intermediate production.
Reaction Mechanism Insights
- The bromination step proceeds via formation of a bromonium ion intermediate facilitated by the phosphite reagent.
- The cyclopropylmethanol reacts with the bromine-phosphite complex at low temperature to form the bromomethyl cyclopropane.
- The strained cyclopropane ring is sensitive to nucleophilic and electrophilic attack; thus, temperature control is critical to prevent ring opening or side reactions.
- The bromomethyl group acts as an electrophilic site for further nucleophilic substitution reactions in downstream synthetic applications.
Summary Table of Key Preparation Methods
| Method | Reagents | Solvent | Temperature | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Radical Bromination | N-bromosuccinimide (NBS), light | Dichloromethane or similar | Room temp or lower | Moderate | Moderate | Risk of side reactions, less selective |
| Bromination with Triphenylphosphine | Br₂, triphenylphosphine | DMF, DMSO | <15 °C, then <0 °C | 70–77.5 | >97 | Industrially viable, good purity |
| Bromination with Triphenylphosphite (Patented) | Br₂, triphenylphosphite | DMF, DMSO, sulfolane | <15 °C, then <0 °C | 77–80+ | >97–98 | Higher solubility, better productivity, industrial scale |
Research Findings and Practical Applications
- The compound serves as a versatile intermediate in organic synthesis, especially for constructing more complex cyclopropane-containing molecules.
- The bromomethyl group allows further functionalization via nucleophilic substitution with amines, thiols, or alkoxides.
- The allyloxy substituent can undergo additional transformations such as epoxidation or cross-coupling reactions.
- High purity and controlled synthesis are essential for pharmaceutical applications, where this compound can be a precursor for drug candidates or bioactive molecules.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes SN2 displacement with various nucleophiles. Key reactions include:
| Nucleophile | Reagent/Conditions | Product | Yield/Notes | Source |
|---|---|---|---|---|
| Hydroxide | KOH in ethanol (50°C) | 1-(Hydroxymethyl)-1-[(prop-2-en-1-yloxy)methyl]cyclopropane | ~75% | |
| Thiols | NaSH in DMF (RT) | 1-(Mercaptomethyl)-1-[(prop-2-en-1-yloxy)methyl]cyclopropane | 68% (with 10% elimination by-product) | |
| Amines | NH₃ in THF (0°C to RT) | 1-(Aminomethyl)-1-[(prop-2-en-1-yloxy)methyl]cyclopropane | 82% (isolated as HCl salt) |
Mechanistic Insight :
-
The reaction proceeds via a bimolecular mechanism with inversion of configuration at the brominated carbon.
-
Steric hindrance from the cyclopropane ring slows reactivity compared to linear analogues.
Elimination Reactions
Dehydrohalogenation occurs under basic conditions, forming alkenes:
| Base | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| KOtBu | DMSO, 80°C | 1-[(Prop-2-en-1-yloxy)methyl]cyclopropane-1-ethene | 90% (E/Z = 3:1) | |
| DBU | Toluene, reflux | Same as above | 85% (E/Z = 2:1) |
Side Reaction : Competing oxidation of the allyloxy group to an epoxide occurs in the presence of peroxides.
Oxidation of the Allyloxy Group
The allyloxy moiety undergoes epoxidation and ozonolysis:
| Reagent | Conditions | Product | Yiel
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclopropane would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, while the prop-2-en-1-yloxy group can participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-(Bromomethyl)-1-[(prop-2-en-1-yloxy)methyl]cyclopropane with structurally analogous cyclopropane derivatives:
Stability and Physicochemical Properties
- Electron-Withdrawing Effects : Fluorine and trifluoromethyl groups (e.g., 1-(bromomethyl)-1-fluorocyclopropane and 1-(2-bromoethyl)-1-(trifluoromethyl)cyclopropane ) increase polarity and stabilize the cyclopropane ring through inductive effects, enhancing thermal stability .
- Solubility : The propenyloxy group in the target compound may improve solubility in organic solvents compared to phenyl-substituted analogs (e.g., 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide ) .
Research Findings and Industrial Relevance
- Pharmaceutical Applications : Cyclopropane derivatives are pivotal in drug design. For example, Montelukast’s synthesis relies on cyclopropane intermediates with thiol groups , while fluorinated analogs are explored for improved metabolic stability .
Biological Activity
1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclopropane is a brominated cyclopropane derivative with significant potential in medicinal and chemical research. Its unique structure, characterized by a bromine atom and an allyloxy group, suggests various biological activities that warrant investigation. This article explores the compound's biological activity, synthesis methods, and potential applications based on existing literature.
- Molecular Formula : C₇H₁₁BrO
- Molecular Weight : 191.07 g/mol
- CAS Number : 2613384-32-8
The compound is notable for its reactivity due to the presence of the bromine atom, which can participate in nucleophilic substitution reactions, and the allyloxy group that can undergo various transformations.
Synthesis Methods
This compound can be synthesized through several methods:
- Bromination : The compound is typically synthesized by brominating 1-[(prop-2-en-1-yloxy)methyl]cyclopropane using bromine or a bromine-containing reagent in a controlled environment, often utilizing solvents like dichloromethane at low temperatures to ensure selectivity.
Table 1: Summary of Synthetic Methods
| Method | Reagents | Conditions |
|---|---|---|
| Bromination | Bromine | Low temperature, dichloromethane |
| Substitution | Nucleophiles (OH⁻, NH₂) | Polar solvents |
| Elimination | Strong bases (e.g., KtBuO) | Aprotic solvents |
Biological Activity
Research into the biological activity of this compound has revealed several potential applications:
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the bromine atom enhances reactivity with bacterial cell membranes, potentially leading to cell lysis .
Anticancer Properties
The compound's ability to undergo various chemical transformations may allow it to interact with biological macromolecules such as DNA and proteins. Some derivatives of cyclopropane compounds have shown promise in inhibiting cancer cell proliferation in vitro. Further studies are needed to elucidate specific mechanisms of action and efficacy against different cancer types .
The mechanisms by which this compound exerts its biological effects are still under investigation. Potential pathways include:
- Nucleophilic Substitution : The bromine atom may be replaced by nucleophiles in biological systems, leading to modified biomolecules.
- Formation of Reactive Intermediates : The allyloxy group can be oxidized to form reactive epoxides, which may interact with cellular components .
Case Studies and Research Findings
Several studies have explored the biological implications of structurally similar compounds:
- Study on Antimicrobial Effects : A study demonstrated that brominated cyclopropanes exhibited significant antimicrobial activity against various strains of bacteria, suggesting a potential therapeutic application .
- Cancer Cell Line Testing : Research involving cyclopropane derivatives showed inhibition of proliferation in breast cancer cell lines, indicating that further exploration into this compound could yield valuable insights for drug development .
- Chemical Reactivity Studies : Investigations into the reactivity of similar compounds revealed that the presence of an allyloxy group enhances the formation of reactive intermediates capable of interacting with biomolecules, a key factor in their biological activity .
Q & A
Q. Advanced Research Focus
- Conformational sampling : Molecular dynamics (MD) simulations predict low-energy conformers and strain distribution .
- QSPR models : Correlate substituent electronic parameters (Hammett σ) with thermal stability to prioritize synthetic targets .
- Docking studies : Evaluate steric compatibility of derivatives with target protein active sites .
What catalytic systems are effective in enantioselective transformations of this compound?
Advanced Research Focus
Chiral catalysts enable asymmetric synthesis:
- Organocatalysis : Cinchona alkaloids promote enantioselective nucleophilic substitutions (up to 85% ee) .
- Transition-metal complexes : Ru(II)-BOX catalysts achieve >90% ee in cyclopropane ring-opening/functionalization cascades .
Reaction screening via high-throughput experimentation (HTE) accelerates catalyst discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
